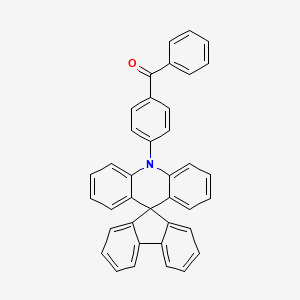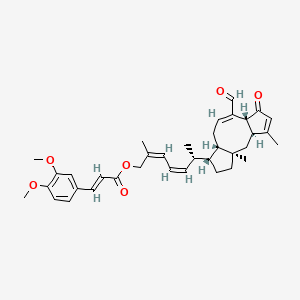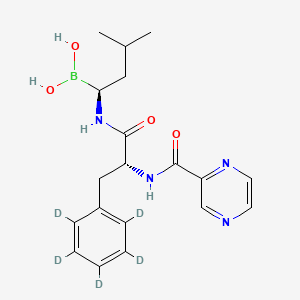
Cox-2-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-17 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. COX-2 inhibitors are designed to reduce inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cox-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Explored as a potential treatment for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Cox-2-IN-17 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors .
Comparison with Similar Compounds
- Celecoxib
- Etoricoxib
- Rofecoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
Comparison: Cox-2-IN-17 is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in a different therapeutic profile and side effect profile compared to other COX-2 inhibitors. For example, some COX-2 inhibitors have been associated with cardiovascular risks, while this compound may offer a safer alternative .
Properties
Molecular Formula |
C20H23ClN6O2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |
InChI |
InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |
InChI Key |
FDJHAIWHVOSEBD-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)






![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)




![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)
